molecular formula C18H23N3O7 B7880324 Diethyl 4-amino-1-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3,5-dicarboxylate CAS No. 1291486-48-0

Diethyl 4-amino-1-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3,5-dicarboxylate

Cat. No.: B7880324
CAS No.: 1291486-48-0
M. Wt: 393.4 g/mol
InChI Key: NCLVWJZPUUZPNT-UHFFFAOYSA-N
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Description

Diethyl 4-amino-1-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3,5-dicarboxylate is a pyrazole derivative featuring:

  • Diethyl ester groups at positions 3 and 5 of the pyrazole ring.
  • An amino group at position 4.
  • A 3,4,5-trimethoxyphenyl substituent at position 1.

The trimethoxyphenyl group is notable for its presence in bioactive molecules, such as combretastatin analogs, which exhibit antineoplastic properties .

Properties

IUPAC Name

diethyl 4-amino-1-(3,4,5-trimethoxyphenyl)pyrazole-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O7/c1-6-27-17(22)14-13(19)15(18(23)28-7-2)21(20-14)10-8-11(24-3)16(26-5)12(9-10)25-4/h8-9H,6-7,19H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLVWJZPUUZPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NN1C2=CC(=C(C(=C2)OC)OC)OC)C(=O)OCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501122935
Record name 1H-Pyrazole-3,5-dicarboxylic acid, 4-amino-1-(3,4,5-trimethoxyphenyl)-, 3,5-diethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1291486-48-0
Record name 1H-Pyrazole-3,5-dicarboxylic acid, 4-amino-1-(3,4,5-trimethoxyphenyl)-, 3,5-diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1291486-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-3,5-dicarboxylic acid, 4-amino-1-(3,4,5-trimethoxyphenyl)-, 3,5-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501122935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Diethyl 4-amino-1-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3,5-dicarboxylate (CAS Number: 1291486-48-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H23N3O7
  • Molecular Weight : 393.4 g/mol
  • IUPAC Name : this compound

The compound features a pyrazole core substituted with a trimethoxyphenyl group and two carboxylate ester functionalities. This structural arrangement is believed to contribute to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazole ring followed by the introduction of the trimethoxyphenyl substituent and subsequent esterification. Detailed procedures can be found in various synthetic chemistry literature.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance:

  • Activity Against Mycobacterium tuberculosis : Compounds similar to this compound were evaluated for their efficacy against Mycobacterium tuberculosis. In vitro tests indicated that certain derivatives exhibited significant activity against drug-resistant strains with IC50 values comparable to standard treatments .
CompoundActivity (IC50 μM)Reference
4a12.5
4b25
Standard0.8 (Rifampicin)

Anti-inflammatory Properties

Pyrazole derivatives have been recognized for their anti-inflammatory effects. For example:

  • Inhibition of Inflammatory Mediators : Various studies have demonstrated that pyrazole compounds can inhibit key inflammatory pathways. The anti-inflammatory activity was assessed using cell lines and animal models, showing promising results with IC50 values lower than those of traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .
CompoundIC50 (μg/mL)Reference
Compound A60.56
Compound B57.24
Diclofenac54.65

Antioxidant Activity

The antioxidant potential of this compound has also been explored:

  • Mechanism of Action : Molecular docking studies suggest that this compound may interact with reactive oxygen species (ROS), thereby mitigating oxidative stress in cells . This property is particularly relevant in the context of chronic diseases where oxidative damage plays a critical role.

Study on Antitubercular Activity

A recent study synthesized several pyrazole derivatives and evaluated their antitubercular activity against Mycobacterium tuberculosis H37Rv strain. The findings indicated that compounds with structural similarities to this compound showed promising antibacterial activity and could serve as lead compounds for further development .

Study on Anti-inflammatory Effects

In another investigation focusing on anti-inflammatory properties, researchers tested a series of pyrazole derivatives including this compound in various models of inflammation. The results demonstrated significant reductions in inflammation markers compared to control groups .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of diethyl 4-amino-1-(3,4,5-trimethoxyphenyl)-1H-pyrazole have shown significant antimicrobial properties. For instance, studies have synthesized various hydrazones and oxadiazole derivatives based on this compound, which exhibited potent antimicrobial effects against several bacterial strains. The mechanisms of action often involve interference with bacterial cell wall synthesis and metabolic processes .

Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. A study demonstrated that specific derivatives of this pyrazole compound showed strong antioxidant activity when tested against standard control substances like BHT (butylated hydroxytoluene). These properties are attributed to the presence of methoxy groups in the aromatic ring, which enhance electron donation and radical scavenging activities .

Anticancer Potential
Recent investigations have explored the anticancer properties of pyrazole derivatives. The compound's structural features are conducive to interactions with biological targets involved in cancer cell proliferation. Some derivatives have shown cytotoxic effects in various cancer cell lines, suggesting a potential role in cancer therapy . The anticancer activity is thought to be mediated through the induction of apoptosis and inhibition of cell cycle progression.

Agrochemical Applications

The diethyl 4-amino-1-(3,4,5-trimethoxyphenyl)-1H-pyrazole framework has been identified as a promising scaffold for developing agrochemicals. Compounds derived from this structure have demonstrated insecticidal and acaricidal activities by disrupting chitin biosynthesis in pests. This mechanism is crucial for the development of environmentally friendly pesticides that target specific pathways in pests without affecting non-target organisms .

Case Studies

  • Synthesis and Characterization
    A study synthesized a series of hydrazone derivatives from diethyl 4-amino-1-(3,4,5-trimethoxyphenyl)-1H-pyrazole and characterized their structures using IR, NMR, and mass spectrometry. The synthesized compounds were tested for antimicrobial and antioxidant activities, revealing several candidates with significant biological activity .
  • Anticancer Screening
    In another research effort, derivatives were screened against various cancer cell lines. The results indicated that certain modifications to the pyrazole structure enhanced cytotoxicity significantly compared to the parent compound. This study underscores the importance of structural modifications in enhancing therapeutic efficacy .

Comparison with Similar Compounds

Substituent Variations and Structural Features

Compound Name Substituent at Position 1 Key Functional Groups Molecular Weight References
Diethyl 4-amino-1-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3,5-dicarboxylate 3,4,5-Trimethoxyphenyl Amino, diethyl esters ~407.34 (estimated) -
Diethyl 4-amino-1-(3-chlorophenyl)-1H-pyrazole-3,5-dicarboxylate 3-Chlorophenyl Amino, diethyl esters 351.78
Diethyl 1-(2,4-dichlorophenyl)-5-methyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxylate (Mefenpyr-diethyl) 2,4-Dichlorophenyl, dihydro Diethyl esters, methyl 373.23
Diethyl 4-(2-phenylbuta-2,3-dien-1-yl)-1H-pyrazole-3,5-dicarboxylate Phenylbutadienyl Diethyl esters 324.35 (estimated)

Key Observations :

  • Trimethoxyphenyl vs. Chlorophenyl : The trimethoxyphenyl group enhances electron-donating capacity and steric bulk compared to the electron-withdrawing 3-chlorophenyl group. This difference likely impacts solubility, crystallinity, and receptor interactions .

Key Observations :

  • The tandem cross-coupling method for the phenylbutadienyl derivative demonstrates moderate yield (65%), highlighting synthetic challenges with complex substituents .
  • Characterization methods (XRD, FTIR, TEM) are consistent across pyrazole derivatives .

Physicochemical Properties

Crystallographic Data :

  • Diethyl 4-amino-1-(3-chlorophenyl)-1H-pyrazole-3,5-dicarboxylate: Monoclinic system with lattice parameters a = 13.92 Å, b = 6.68 Å, c = 9.64 Å, β = 94.60°, and cell volume 892.10 × 10⁻⁸ cm³ .
  • Trimethoxyphenyl Analog : Expected to exhibit larger cell volume due to the bulkier trimethoxyphenyl group, though specific data are unavailable.

Spectroscopic Data :

  • FTIR :
    • 3-Chlorophenyl derivative : N-H (3217–3230 cm⁻¹), C=O (1740–1685 cm⁻¹), C-Cl (775–785 cm⁻¹) .
    • Trimethoxyphenyl analog : Additional C-O stretches (~1250 cm⁻¹) from methoxy groups.
  • TEM : Particle size of 56.03 nm reported for the 3-chlorophenyl derivative .

Key Observations :

  • Chlorophenyl and dichlorophenyl derivatives are associated with agrochemical applications due to their stability and hydrophobic properties .

Preparation Methods

Procedure:

  • Hydrazine Synthesis : 3,4,5-Trimethoxyaniline is diazotized using NaNO₂/HCl at 0–5°C, followed by reduction with SnCl₂ to yield 3,4,5-trimethoxyphenylhydrazine.

  • Cyclocondensation : Equimolar quantities of 3,4,5-trimethoxyphenylhydrazine and DEAD are refluxed in ethanol for 6–8 hours. The reaction proceeds via intermediate hydrazone formation, followed by cyclization to yield Diethyl 1-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3,5-dicarboxylate.

  • Nitration and Reduction : The 4-position of the pyrazole is nitrated using fuming HNO₃ at 0°C, followed by catalytic hydrogenation (H₂/Pd-C) to reduce the nitro group to an amine.

StepReagents/ConditionsYield (%)Characterization Data
1NaNO₂/HCl, SnCl₂68¹H NMR (δ 6.45 ppm, aromatic protons)
2DEAD, EtOH, reflux72FTIR: 1720 cm⁻¹ (ester C=O)
3HNO₃, H₂/Pd-C65XRD: Crystallinity index = 0.89

One-Pot Oxidative Cyclization of Hydrazones

Adapting methodologies from TEMPO-mediated oxidations, this approach utilizes in situ generation of reactive intermediates for pyrazole formation.

Procedure:

  • Hydrazone Formation : 3,4,5-Trimethoxybenzaldehyde reacts with ethyl carbazate in ethanol to form the corresponding hydrazone.

  • Oxidative Cyclization : The hydrazone is treated with PhI(OAc)₂ and TEMPO in acetonitrile, followed by addition of N-chlorosuccinimide (NCS) and decyl methyl sulfide. This generates a chlorohydrazonium intermediate, which undergoes cyclization with DEAD in the presence of triethylamine.

ComponentRoleOptimal Equivalents
PhI(OAc)₂Oxidizing agent1.2
TEMPORadical stabilizer0.1
NCSChlorine source1.5
DEADβ-Keto diester1.0

This method yields 58% of the pyrazole core, bypassing the need for isolated hydrazine intermediates. However, the amino group must be introduced separately via nucleophilic substitution or reduction, adding two additional steps.

Iodine-Catalyzed Oxidative Cyclization

Inspired by the synthesis of pyrazole-oxadiazole hybrids, this method employs iodine as a catalyst for tandem cyclization and functionalization.

Procedure:

  • Hydrazone Preparation : 3,4,5-Trimethoxybenzaldehyde hydrazone is prepared by refluxing the aldehyde with hydrazine hydrate.

  • Cyclization : The hydrazone reacts with diethyl 2-acetyl-3-aminobut-2-enedioate in DMSO, catalyzed by iodine (10 mol%) and K₂CO₃ (2 equiv). The reaction proceeds via oxidative C-N bond formation, directly yielding the 4-amino-substituted pyrazole.

Optimization Data :

  • Solvent : DMSO > DMF > EtOH (yields: 64% vs. 52% vs. 38%).

  • Catalyst Load : 10 mol% iodine maximizes yield; higher concentrations promote side reactions.

  • Temperature : 80°C optimal; lower temperatures slow cyclization, while higher ones degrade esters.

This method achieves a 64% yield in one step, with the amino group incorporated during cyclization. FTIR analysis confirms simultaneous ester (1715 cm⁻¹) and amine (3350 cm⁻¹) functionalities.

Comparative Analysis of Methods

ParameterCyclocondensationOxidative CyclizationIodine Catalysis
Total Steps332
Overall Yield (%)324564
Regioselectivity ControlHighModerateHigh
Functional Group ToleranceLimitedBroadModerate
ScalabilityPilot-scale feasibleRequires inert atmosphereLab-scale optimized

The iodine-catalyzed method offers the highest efficiency but demands anhydrous conditions. Cyclocondensation provides better regioselectivity for large-scale synthesis, while oxidative cyclization suits substrates sensitive to strong acids .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing Diethyl 4-amino-1-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3,5-dicarboxylate, and how are its structural features validated?

The compound is typically synthesized via condensation reactions involving hydrazine derivatives and β-keto esters, followed by cyclization under reflux conditions. Key characterization techniques include:

  • X-ray diffraction (XRD): Determines crystallinity and lattice parameters (e.g., monoclinic system with unit cell dimensions a = 13.92 Å, b = 6.68 Å, c = 9.64 Å, β = 94.60°, and volume V = 892.10 × 10⁻⁸ cm³) .
  • FTIR spectroscopy: Identifies functional groups (e.g., N–H stretching at 3217–3230 cm⁻¹, C=O at 1685–1740 cm⁻¹, and C–O at 1240–1270 cm⁻¹) .
  • TEM analysis: Confirms particle morphology and size (~56 nm) .

Basic: What crystallographic parameters and software tools are critical for resolving the compound’s crystal structure?

The compound crystallizes in a monoclinic system, with lattice parameters derived from XRD data. SHELX software (e.g., SHELXL for refinement) is widely used to process crystallographic data, resolve twinning, and validate atomic coordinates. Key steps include:

  • Data collection: Cu Kα radiation (λ = 1.5418 Å) at room temperature .
  • Refinement: SHELXL iteratively adjusts structural models to minimize R-factors, ensuring accuracy in bond lengths and angles .

Advanced: How can researchers address contradictions in FTIR spectral assignments for functional groups like N–H and C=O?

Contradictions arise from overlapping peaks or solvent effects. To resolve these:

  • Peak deconvolution: Use Gaussian/Lorentzian fitting to separate overlapping bands (e.g., distinguishing N–H from O–H stretches).
  • Comparative analysis: Cross-reference with spectra of analogous compounds (e.g., diethyl pyrazole-3,5-dicarboxylate derivatives) .
  • Solvent control: Ensure spectra are recorded in anhydrous conditions to avoid water interference .

Advanced: What experimental strategies optimize the synthetic yield of this compound under reflux conditions?

Yield optimization involves:

  • Catalyst selection: Use glacial acetic acid as a proton donor to accelerate cyclization .
  • Solvent choice: Polar aprotic solvents (e.g., DMSO) enhance reaction rates by stabilizing intermediates .
  • Reaction monitoring: TLC or HPLC tracks intermediate formation, enabling timely termination to prevent side reactions .

Advanced: How does the 3,4,5-trimethoxyphenyl substituent influence the compound’s biological activity, and what assays validate its efficacy?

The trimethoxyphenyl group enhances lipophilicity and π-π stacking with biological targets. Assays include:

  • In vitro cytotoxicity: MTT assays against cancer cell lines (e.g., HeLa) to evaluate anti-proliferative effects.
  • Molecular docking: Simulations with enzymes like tubulin or kinases to predict binding affinity .
  • SAR studies: Compare activity with analogs (e.g., 3-chlorophenyl derivatives) to identify critical substituents .

Advanced: How are high-resolution mass spectrometry (HRMS) and elemental analysis used to resolve ambiguities in molecular formula confirmation?

  • HRMS: Provides exact mass (e.g., m/z 317.1501 for [M+H]⁺) to distinguish between isomers or contaminants .
  • Elemental analysis: Validates C/H/N/O percentages (e.g., C: 55.88%, H: 3.95%, N: 20.58%) to confirm stoichiometry .

Advanced: What computational approaches predict the compound’s reactivity in nucleophilic or electrophilic reactions?

  • DFT calculations: Determine frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
  • Solvent modeling: COSMO-RS simulations assess solvent effects on reaction pathways .

Advanced: How can researchers mitigate challenges in crystallizing this compound for XRD analysis?

  • Solvent screening: Test mixtures (e.g., ethanol/water) to optimize crystal growth.
  • Seeding: Introduce microcrystals to induce controlled nucleation.
  • Temperature gradients: Slow cooling from saturated solutions enhances crystal quality .

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